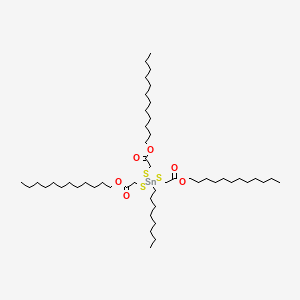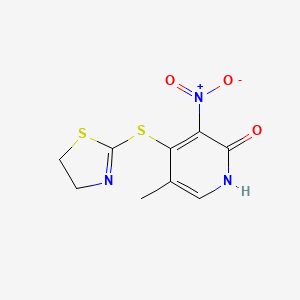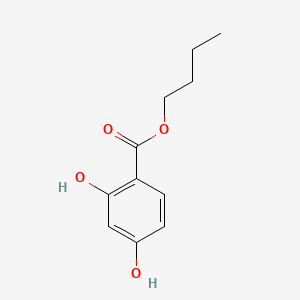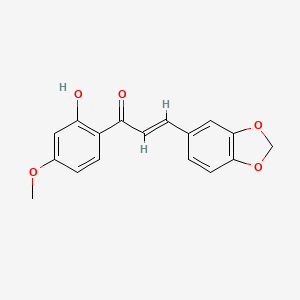
bismuth;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate is a compound that combines bismuth, a heavy metal known for its various applications in medicine and industry, with a pentahydroxyhexanoate moiety, which is a sugar acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bismuth;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate typically involves the reaction of bismuth salts with (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid under controlled conditions. One common method is the hydrothermal synthesis, where the reactants are subjected to high temperatures and pressures in an aqueous solution. This method ensures the formation of a stable complex between bismuth and the pentahydroxyhexanoate ligand .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrothermal synthesis or other methods such as solvent extraction and crystallization. The choice of method depends on the desired purity and yield of the final product. Optimization of reaction conditions, such as temperature, pressure, and pH, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Bismuth;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth oxides and other oxidation products.
Reduction: Reduction reactions can convert bismuth ions to lower oxidation states or elemental bismuth.
Substitution: The pentahydroxyhexanoate ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield bismuth oxides, while reduction can produce elemental bismuth or lower oxidation state bismuth compounds.
Scientific Research Applications
Bismuth;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its unique properties.
Medicine: Bismuth compounds are known for their antimicrobial properties, and this compound may have potential as an antimicrobial agent.
Mechanism of Action
The mechanism by which bismuth;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate exerts its effects involves the interaction of bismuth ions with biological molecules. Bismuth ions can bind to proteins and enzymes, altering their function and activity. The pentahydroxyhexanoate moiety may facilitate the transport and delivery of bismuth ions to specific molecular targets, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds
Bismuth subsalicylate: Known for its use in treating gastrointestinal disorders.
Bismuth subnitrate: Used in various medical and industrial applications.
Bismuth citrate: Another bismuth compound with potential antimicrobial properties
Uniqueness
Bismuth;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate is unique due to the presence of the pentahydroxyhexanoate moiety, which may enhance its solubility and bioavailability compared to other bismuth compounds. This unique structure may also provide specific interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
94232-39-0 |
|---|---|
Molecular Formula |
C18H33BiO21 |
Molecular Weight |
794.4 g/mol |
IUPAC Name |
bismuth;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/3C6H12O7.Bi/c3*7-1-2(8)3(9)4(10)5(11)6(12)13;/h3*2-5,7-11H,1H2,(H,12,13);/q;;;+3/p-3/t3*2-,3-,4+,5-;/m111./s1 |
InChI Key |
RMPWRUZQAKINCP-OPDGVEILSA-K |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Bi+3] |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Bi+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B12687381.png)










![6,6'-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol]](/img/structure/B12687438.png)

